1H-1,4,7-Benzotriazonine-2,5-dione, 3,4,6,7-tetrahydro-4-(4-methylphenyl)-
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Overview
Description
1H-1,4,7-Benzotriazonine-2,5-dione, 3,4,6,7-tetrahydro-4-(4-methylphenyl)- is a heterocyclic compound that belongs to the class of benzotriazoles. This compound is characterized by its unique triazole ring structure, which imparts significant chemical stability and reactivity. Benzotriazoles are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4,7-Benzotriazonine-2,5-dione, 3,4,6,7-tetrahydro-4-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with phthalic anhydride, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control of reaction parameters and higher yields. The use of automated reactors and advanced monitoring systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1H-1,4,7-Benzotriazonine-2,5-dione, 3,4,6,7-tetrahydro-4-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzotriazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,4,7-Benzotriazonine-2,5-dione, 3,4,6,7-tetrahydro-4-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-1,4,7-Benzotriazonine-2,5-dione, 3,4,6,7-tetrahydro-4-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler triazole compound with similar chemical properties but different applications.
1H-1,2,4-Triazole: Another triazole derivative with distinct reactivity and uses.
Benzotriazole-1-yl-oxy-methyl: A related compound with applications in organic synthesis and materials science.
Uniqueness
1H-1,4,7-Benzotriazonine-2,5-dione, 3,4,6,7-tetrahydro-4-(4-methylphenyl)- is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
130604-29-4 |
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Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
4-(4-methylphenyl)-1,2,5,7-tetrahydro-1,4,7-benzotriazonine-3,6-dione |
InChI |
InChI=1S/C17H17N3O2/c1-12-6-8-13(9-7-12)20-11-16(21)19-15-5-3-2-4-14(15)18-10-17(20)22/h2-9,18H,10-11H2,1H3,(H,19,21) |
InChI Key |
UDXMCOHIBBMWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)NC3=CC=CC=C3NCC2=O |
Origin of Product |
United States |
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